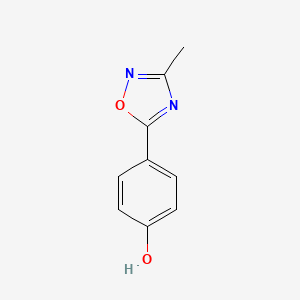

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Übersicht

Beschreibung

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenolic compound with a nitrile oxide intermediate, which can be generated in situ from an amidoxime precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.

3-Methyl-1,2,4-oxadiazole: Similar structure but without the phenolic group.

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure with an aniline group instead of a phenol group.

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is unique due to the presence of both the oxadiazole ring and the phenolic group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a derivative of the oxadiazole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Compounds in the oxadiazole family have been shown to induce apoptosis in cancer cells through caspase 3 activation, suggesting their potential as anticancer agents.

- Inhibition of NF-kB Pathway : These compounds can block the nuclear factor κB (NF-kB) signaling pathway in a concentration-dependent manner, which is crucial in inflammation and cancer progression.

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been established through various studies:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| Staphylococcus aureus | 25 | |

| Aspergillus niger | 25 | |

| Xanthomonas oryzae | Moderate |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity which could be beneficial in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

- In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 1.1 to 2.6 μM .

- Mechanism : The anticancer activity is primarily attributed to thymidylate synthase inhibition, a critical enzyme in DNA synthesis .

Case Studies

Several research studies have explored the biological activities of oxadiazole derivatives:

- Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited potent activity comparable to standard antibiotics .

- Anticancer Evaluation : Research involving triazole-tethered oxadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines and highlighted the importance of structural modifications for enhancing biological activity .

Eigenschaften

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBCARLULHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.